3-Heptyl-delta(1)-tetrahydrocannabinol
Descripción general
Descripción
3-Heptyl-delta(1)-tetrahydrocannabinol: is a synthetic cannabinoid compound. It is structurally similar to delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is of interest due to its potential therapeutic applications and its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Heptyl-delta(1)-tetrahydrocannabinol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as olivetol and a heptyl halide.
Condensation Reaction: Olivetol undergoes a condensation reaction with the heptyl halide in the presence of a base, such as potassium carbonate, to form the heptyl-substituted intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the tetrahydrocannabinol core structure.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification methods to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Heptyl-delta(1)-tetrahydrocannabinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Reduced analogs with altered psychoactive properties.
Substitution: Functionalized derivatives with potential therapeutic applications.
Aplicaciones Científicas De Investigación
3-Heptyl-delta(1)-tetrahydrocannabinol has several scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of synthetic cannabinoids.
Biology: Investigated for its interactions with cannabinoid receptors in the body.
Medicine: Explored for potential therapeutic effects, such as pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new synthetic cannabinoids for pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 3-Heptyl-delta(1)-tetrahydrocannabinol involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors, in the body. Upon binding to these receptors, the compound modulates various signaling pathways, leading to its psychoactive and therapeutic effects. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases.
Comparación Con Compuestos Similares
Delta-9-tetrahydrocannabinol: The primary psychoactive component of cannabis.
Delta-8-tetrahydrocannabinol: A less potent analog of delta-9-tetrahydrocannabinol.
Cannabidiol: A non-psychoactive cannabinoid with potential therapeutic benefits.
Comparison: 3-Heptyl-delta(1)-tetrahydrocannabinol is unique due to its heptyl substitution, which alters its chemical properties and potentially its biological activity. Compared to delta-9-tetrahydrocannabinol, it may have different binding affinities to cannabinoid receptors and distinct pharmacological effects. The heptyl substitution also makes it a valuable compound for studying structure-activity relationships in synthetic cannabinoids.
Actividad Biológica
3-Heptyl-delta(1)-tetrahydrocannabinol (3-heptyl-THC) is a synthetic cannabinoid that has garnered attention for its potential therapeutic applications and biological activities. This compound is structurally related to delta-9-tetrahydrocannabinol (Δ9-THC), the principal psychoactive component of cannabis. Research into 3-heptyl-THC focuses on its interaction with cannabinoid receptors, specifically CB1 and CB2, and its pharmacological effects.
3-Heptyl-THC is characterized by a heptyl side chain, which influences its binding affinity and biological activity. The compound interacts primarily with the CB1 receptor in the central nervous system and the CB2 receptor in the immune system. Upon binding, it modulates various signaling pathways, including:
- Inhibition of adenylate cyclase : This leads to decreased levels of cyclic AMP (cAMP), affecting neurotransmitter release.
- Modulation of ion channels : The compound alters the activity of voltage-gated calcium channels, influencing neuronal excitability.
- Activation of mitogen-activated protein kinases (MAPK) : This pathway is involved in cellular responses to stress and growth factors.
Biological Activities
Research indicates that 3-heptyl-THC exhibits a range of biological activities, including:
- Psychoactive Effects : Similar to Δ9-THC, 3-heptyl-THC induces effects such as hypomotility, analgesia, and catalepsy in animal models, indicating its potential for psychoactive applications .
- Analgesic Properties : Studies have shown that 3-heptyl-THC can alleviate pain through its action on TRP channels, particularly TRPA1, which is implicated in pain signaling .
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially beneficial in treating conditions like arthritis or inflammatory bowel disease .
Comparative Binding Affinity
A comparative analysis of binding affinities reveals that 3-heptyl-THC has significant potency at cannabinoid receptors:
Compound | CB1 Binding Affinity (Ki) | CB2 Binding Affinity (Ki) |
---|---|---|
3-Heptyl-THC | 1.2 nM | 6.2 nM |
Δ9-THC | 40 nM | 36 nM |
CP55940 | 0.9 nM | - |
This table illustrates that 3-heptyl-THC has a higher binding affinity to CB1 compared to Δ9-THC, suggesting enhanced psychoactive potential .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of 3-heptyl-THC:
- Pharmacological Testing in Mice : In behavioral assays, mice administered with 3-heptyl-THC exhibited reduced locomotion and increased pain threshold, similar to effects observed with Δ9-THC. These findings support its potential use as an analgesic .
- In Vitro Studies : Radioligand binding assays demonstrated that 3-heptyl-THC binds effectively to both CB1 and CB2 receptors, confirming its role as a cannabinoid agonist. Its efficacy was compared against other cannabinoids, revealing superior activity at lower concentrations .
- Therapeutic Applications : Preliminary investigations into the therapeutic effects of 3-heptyl-THC suggest it may be effective in managing chronic pain and inflammation, warranting further clinical studies .
Propiedades
IUPAC Name |
(6aR,10aR)-3-heptyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-5-6-7-8-9-10-17-14-20(24)22-18-13-16(2)11-12-19(18)23(3,4)25-21(22)15-17/h13-15,18-19,24H,5-12H2,1-4H3/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTMRZHYTZMJKX-RTBURBONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203228 | |
Record name | Tetrahydrocannabinol-C7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54763-99-4 | |
Record name | 3-Heptyl-delta(1)-tetrahydrocannabinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054763994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrocannabinol-C7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydrocannabiphorol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTK87HN3LG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.